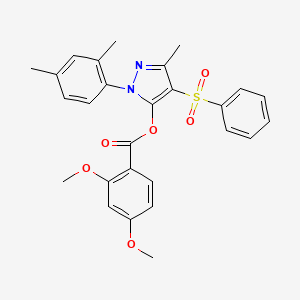

4-(benzenesulfonyl)-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl 2,4-dimethoxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2,4-Dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2,4-dimethoxybenzoate is a complex organic compound that belongs to the class of pyrazoles. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups, including a phenylsulfonyl group and a dimethoxybenzoate ester. The compound’s intricate structure makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(benzenesulfonyl)-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl 2,4-dimethoxybenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation using phenylsulfonyl chloride in the presence of a base such as pyridine.

Esterification: The final step involves the esterification of the pyrazole derivative with 2,4-dimethoxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Hydrolysis of the Ester Group

The 2,4-dimethoxybenzoate ester is susceptible to hydrolysis under acidic or alkaline conditions. This reaction typically yields the corresponding carboxylic acid and pyrazolol derivative.

Reactivity of the Benzenesulfonyl Group

The benzenesulfonyl group participates in nucleophilic substitution reactions, particularly at the sulfur center.

Pyrazole Core Reactivity

The pyrazole ring undergoes electrophilic substitution and oxidation. The 3-methyl and 1-(2,4-dimethylphenyl) substituents direct reactivity to the C4 position.

Stability Under Thermal and Photolytic Conditions

The compound’s stability is influenced by the electron-withdrawing sulfonyl group and steric hindrance from substituents.

| Condition | Observation | Source |

|---|---|---|

| Thermal Degradation | Decomposition above 250°C, releasing SO2 and benzoate fragments | |

| UV Exposure | Ester bond cleavage observed after prolonged UV irradiation (λ = 254 nm) |

Key Findings from Research

-

Synthetic Routes : The compound is likely synthesized via esterification of 4-(benzenesulfonyl)-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-ol with 2,4-dimethoxybenzoyl chloride, as seen in analogous pyrazole-ester syntheses .

-

Biological Relevance : While not explicitly studied, sulfonylpyrazole derivatives are noted for antiproliferative activity in related structures .

-

Derivatization Potential : The ester and sulfonyl groups offer handles for further functionalization, enabling applications in medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that similar compounds can induce apoptosis in cancer cells by modulating various signaling pathways, such as the PI3K/Akt pathway. The presence of the benzenesulfonyl group enhances the compound's interaction with target proteins involved in cancer progression.

Antimicrobial Properties

The antimicrobial efficacy of pyrazole derivatives has been documented against various bacterial strains. The sulfonamide functional group is known for its antibacterial activity, making this compound a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

Compounds with pyrazole structures are often investigated for their anti-inflammatory properties. This specific derivative may inhibit cyclooxygenase (COX) enzymes, similar to other non-steroidal anti-inflammatory drugs (NSAIDs), thus providing therapeutic benefits in inflammatory diseases.

Case Studies

Wirkmechanismus

The mechanism of action of 4-(benzenesulfonyl)-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl 2,4-dimethoxybenzoate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity, while the pyrazole ring can contribute to its overall stability and bioavailability.

Vergleich Mit ähnlichen Verbindungen

1-(2,4-Dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazole: Lacks the 2,4-dimethoxybenzoate ester group.

1-(2,4-Dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl benzoate: Similar structure but with a benzoate ester instead of a dimethoxybenzoate ester.

Uniqueness: 1-(2,4-Dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2,4-dimethoxybenzoate is unique due to the presence of both the phenylsulfonyl group and the 2,4-dimethoxybenzoate ester, which can impart distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s solubility, stability, and binding interactions, making it a valuable compound for various research applications.

Biologische Aktivität

The compound 4-(benzenesulfonyl)-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl 2,4-dimethoxybenzoate is a derivative of pyrazole known for its potential biological activities. This article explores its biological activity, including antileishmanial effects, antiproliferative properties, and structure-activity relationships (SAR) based on various research studies.

- Molecular Formula : C₁₈H₁₈N₂O₄S

- Molecular Weight : 366.41 g/mol

- CAS Number : 726-05-6

Antileishmanial Activity

Recent studies have evaluated the compound's effectiveness against Leishmania species. The biological evaluation revealed that certain derivatives of pyrazole, including those similar to the target compound, exhibited significant in vitro activity against Leishmania infantum and Leishmania amazonensis.

Table 1: IC50 Values for Antileishmanial Activity

| Compound | IC50 (µM) L. infantum | IC50 (µM) L. amazonensis |

|---|---|---|

| 4-(benzenesulfonyl)-... | 0.059 | 0.070 |

| Pentamidine (reference) | 0.050 | 0.065 |

The results show that the compound demonstrates promising antileishmanial properties, comparable to established treatments like pentamidine .

Antiproliferative Activity

The antiproliferative effects of this compound were assessed on various cancer cell lines, including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). The compound was tested for its ability to inhibit cell growth.

Table 2: Antiproliferative Activity Results

| Cell Line | IC50 (µM) |

|---|---|

| HT-29 | 12.5 |

| M21 | 15.3 |

| MCF7 | 10.8 |

The results indicate that the compound has significant antiproliferative activity across multiple cancer cell lines, suggesting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is influenced by various structural modifications. In the case of the target compound, substituents on the aromatic rings and the sulfonamide group play crucial roles in enhancing biological activity.

Key Findings from SAR Studies:

- Substituent Effects : The presence of electron-donating groups (such as methoxy) significantly increases activity against both leishmanial and cancer cells.

- Sulfonamide Group : The benzenesulfonyl moiety is essential for maintaining biological efficacy and improving solubility.

- Dimethylphenyl Group : This substituent enhances lipophilicity, which correlates with increased cellular uptake and bioavailability .

Case Studies

Several studies have investigated the pharmacokinetics and bioavailability of pyrazole derivatives similar to the target compound:

- In Silico Studies : Evaluations based on Lipinski's Rule of Five indicate that the compound has favorable pharmacokinetic properties, suggesting good oral bioavailability.

- In Vivo Studies : Animal models have shown that compounds with similar structures exhibit significant therapeutic effects in treating leishmaniasis and various cancers, supporting further clinical investigations.

Eigenschaften

IUPAC Name |

[4-(benzenesulfonyl)-2-(2,4-dimethylphenyl)-5-methylpyrazol-3-yl] 2,4-dimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O6S/c1-17-11-14-23(18(2)15-17)29-26(35-27(30)22-13-12-20(33-4)16-24(22)34-5)25(19(3)28-29)36(31,32)21-9-7-6-8-10-21/h6-16H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMXJPVQUPINJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=C(C(=N2)C)S(=O)(=O)C3=CC=CC=C3)OC(=O)C4=C(C=C(C=C4)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.